molecular formula C9H12F3N3O B2868181 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 1341412-63-2

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

カタログ番号 B2868181
CAS番号: 1341412-63-2
分子量: 235.21
InChIキー: NHBXFGCTPLXUPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied due to its potential therapeutic applications.

作用機序

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one works by inhibiting the activity of BTK, which is a key component of B-cell receptor signaling. This pathway is important for the survival and growth of B-cells, which are involved in the immune response. By inhibiting BTK, this compound can induce apoptosis of B-cells and inhibit the growth of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to be a potent inhibitor of BTK, with an IC50 value of 0.85 nM. It has also been shown to be selective for BTK over other kinases, with minimal off-target effects. In preclinical studies, this compound has been shown to inhibit the growth of B-cell malignancies and induce apoptosis of B-cells. In addition, this compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its potential toxicity, as inhibition of BTK can also affect the function of other immune cells. In addition, this compound may have limited efficacy in patients with mutations in BTK or other components of the B-cell receptor signaling pathway.

将来の方向性

There are several future directions for the study of 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one. One area of research is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another area of research is the identification of biomarkers that can predict response to this compound and other BTK inhibitors. Finally, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise as a potential treatment for B-cell malignancies. Its potent and selective inhibition of BTK makes it a promising candidate for further study. However, its potential toxicity and limited efficacy in certain patient populations should be taken into consideration when developing new therapies. Further research is needed to fully understand the potential of this compound and other BTK inhibitors for the treatment of B-cell malignancies.

合成法

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can be synthesized through a multi-step process that involves the reaction of 2-amino-2-butanol with trifluoromethyl ketone to produce 2-(2-amino-but-2-yl)-4,4,4-trifluoro-3-ketobutyronitrile. This intermediate is then reacted with guanidine hydrochloride to form this compound.

科学的研究の応用

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of the protein kinase BTK, which is involved in B-cell receptor signaling. This makes this compound a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

特性

IUPAC Name

2-(2-aminobutan-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-3-8(2,13)7-14-5(9(10,11)12)4-6(16)15-7/h4H,3,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBXFGCTPLXUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。